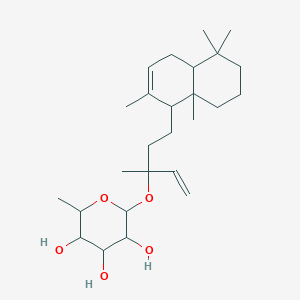
Labdane diterpene, alpha-L-deoxyidopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Labdane diterpene, alpha-L-deoxyidopyranose, is a natural bicyclic diterpeneThese compounds were originally obtained from labdanum, a resin derived from the gum rockrose . Labdane diterpenes exhibit a variety of biological activities, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Labdane diterpenes can be synthesized through various methods. One common approach involves the use of diterpene synthases, which catalyze the cyclization of geranylgeranyl diphosphate to form labdane-related diterpenoids . Another method involves the isolation of labdane diterpenes from natural sources such as the seeds of Aframomum zambesiacum .
Industrial Production Methods: Industrial production of labdane diterpenes often involves the extraction and purification of these compounds from plant sources. For example, labdane diterpenes can be extracted from the genus Alpinia, which is known for its medicinal applications . The extraction process typically involves the use of organic solvents followed by chromatographic techniques to isolate the desired compounds .
Chemical Reactions Analysis
Types of Reactions: Labdane diterpenes undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the alpha-amination of labdane-type diterpenes can be achieved using organocatalysis . Additionally, labdane diterpenes can undergo oxidation, decarboxylation, and methylation reactions catalyzed by cytochrome P450 enzymes .
Common Reagents and Conditions: Common reagents used in the chemical reactions of labdane diterpenes include dibenzylazodicarboxylate, proline, and cytochrome P450 enzymes . Reaction conditions often involve the use of organic solvents such as dichloromethane and specific catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the chemical reactions of labdane diterpenes include hydrazino alcohols, oxidized derivatives, and methylated compounds . These products often exhibit enhanced biological activities compared to the parent compounds .
Scientific Research Applications
Labdane diterpenes have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of complex natural products . In biology, labdane diterpenes are studied for their antibacterial, antifungal, and anti-inflammatory properties . In medicine, these compounds are investigated for their potential as anticancer agents . Additionally, labdane diterpenes are used in the industry for their bioactive properties, such as their ability to deter mosquitoes and insects .
Mechanism of Action
The mechanism of action of labdane diterpenes involves their interaction with various molecular targets and pathways. For example, labdane diterpenes can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . They also exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators . The specific molecular targets and pathways involved in these effects vary depending on the structure of the labdane diterpene and the biological context .
Comparison with Similar Compounds
Labdane diterpenes can be compared with other similar compounds such as norlabdane diterpenes and bis-labdanic diterpenes . These compounds share structural similarities with labdane diterpenes but differ in their biological activities and chemical properties. For instance, norlabdane diterpenes have been shown to possess cytotoxic activities against various cancer cell lines . Bis-labdanic diterpenes, on the other hand, exhibit unique structural features that contribute to their distinct biological activities .
Similar Compounds
- Norlabdane diterpenes
- Bis-labdanic diterpenes
- Abietane diterpenes
- Clerodane diterpenes
Labdane diterpenes are unique in their structural diversity and wide range of biological activities, making them valuable compounds for scientific research and industrial applications.
Properties
CAS No. |
73466-02-1 |
|---|---|
Molecular Formula |
C26H44O5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[5-(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)-3-methylpent-1-en-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O5/c1-8-25(6,31-23-22(29)21(28)20(27)17(3)30-23)15-12-18-16(2)10-11-19-24(4,5)13-9-14-26(18,19)7/h8,10,17-23,27-29H,1,9,11-15H2,2-7H3 |
InChI Key |
SHBMAOBNYQEHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)(CCC2C(=CCC3C2(CCCC3(C)C)C)C)C=C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


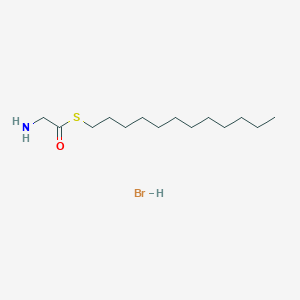
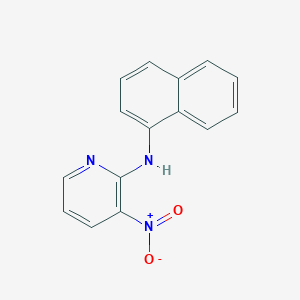
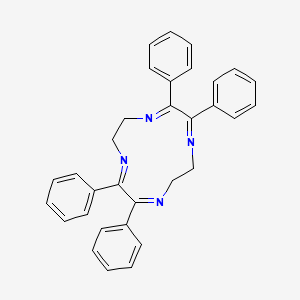
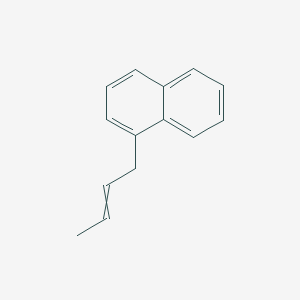

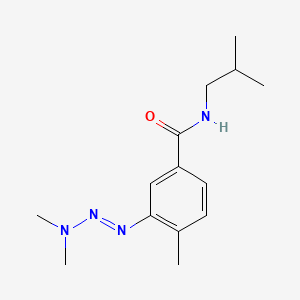


![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)

![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
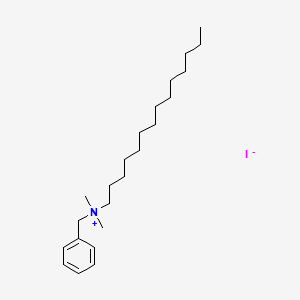
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)

